molecular formula C17H14N2O5 B2776694 (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate CAS No. 301339-12-8

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate

Cat. No.: B2776694
CAS No.: 301339-12-8
M. Wt: 326.308
InChI Key: UIIZWGVKZDOLOD-UKTHLTGXSA-N
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Description

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is an acrylate ester featuring a cyano group at the α-position, an isopropyl ester moiety, and a furan ring substituted with a 4-nitrophenyl group at the 5-position.

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-11(2)23-17(20)13(10-18)9-15-7-8-16(24-15)12-3-5-14(6-4-12)19(21)22/h3-9,11H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIZWGVKZDOLOD-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group. The final steps involve the formation of the acrylate ester and the cyano group. Key reagents often include isopropyl alcohol, cyanoacetic acid, and 4-nitrobenzaldehyde. Reaction conditions may involve the use of catalysts such as piperidine and solvents like ethanol or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial. Industrial methods also emphasize the importance of purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution at the cyano group can produce various amides or esters.

Scientific Research Applications

Chemistry

In chemistry, (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the nitrophenyl and cyano groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its reactive functional groups

Mechanism of Action

The mechanism by which (E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with two related compounds:

Compound Molecular Formula Key Functional Groups Substituent Effects
(E)-isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate (Target) C₁₇H₁₄N₂O₅ Cyano, isopropyl ester, 5-(4-nitrophenyl)furan Strong electron-withdrawing nitro group enhances conjugation and polarizability .
(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid (Analog 1, from ) C₁₃H₉NO₅ Carboxylic acid, 5-(4-nitrophenyl)furan Acidic proton increases solubility in polar solvents but reduces ester stability .
(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate (Analog 2, from ) C₁₄H₁₇NO₃ Cyano, 2-ethylhexyl ester, unsubstituted furan Bulky 2-ethylhexyl ester improves lipophilicity and compatibility with oils .

Photophysical Properties

  • UV Absorption: Analog 2 exhibits λmax at 339 nm with broad absorption from 300–400 nm, attributed to the cyanoacrylate-furan conjugation . The target compound’s 4-nitrophenyl group is expected to red-shift λmax further due to extended π-conjugation and enhanced electron withdrawal, though experimental confirmation is needed. Analog 1, lacking the cyano and ester groups, may show weaker absorption in the UVB range (290–320 nm) due to reduced electron-deficient character .
  • Solubility and Compatibility: The isopropyl ester in the target compound likely improves solubility in non-polar matrices compared to Analog 1’s carboxylic acid. However, Analog 2’s 2-ethylhexyl ester offers superior lipophilicity for sunscreen formulations . The nitro group in the target compound may reduce compatibility with polar solvents relative to Analog 2.

Biological Activity

(E)-Isopropyl 2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacrylate intermediates. The process generally follows a cyclocondensation mechanism that yields the desired product in moderate to high yields.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on specific enzymes.

Anticancer Activity

  • Mechanism of Action : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group and the cyano moiety contributes to the compound's ability to induce apoptosis in cancer cells.
  • Case Studies :
    • A study demonstrated that derivatives of cyanoacrylate, including those similar to this compound, showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Some studies have reported that related compounds exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's disease .
  • Research Findings :
    • A quantitative structure–activity relationship (QSAR) study highlighted that structural modifications, including variations in the aromatic groups, significantly influence AChE inhibition potency .

Data Tables

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
CytotoxicityMCF-715.4
CytotoxicityA54912.7
AChE InhibitionAChE8.3

Q & A

Q. How can polymorphism affect its physicochemical properties?

  • Methodology : Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) and compare:
  • PXRD patterns : Identify polymorphic forms.
  • DSC : Monitor melting points and enthalpy changes, as seen in ethyl cyanoacrylate polymorphs .

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